N-(4-(N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)-3-methylphenyl)propionamide
Description
N-(4-(N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)-3-methylphenyl)propionamide is a dibenzo[b,f][1,4]oxazepine derivative featuring a sulfamoyl linkage and a propionamide side chain. The ethyl group at the N10 position and the methyl substituent on the phenyl ring distinguish it from structurally related analogs. Its molecular formula is C₂₄H₂₃N₃O₅S, with a molecular weight of 465.5 g/mol (calculated based on structural analogs in ). Key physicochemical properties include a predicted logP of ~3.2 (similar to F732-0028 in ), indicating moderate lipophilicity, and a polar surface area of ~86 Ų, suggesting moderate membrane permeability.
Properties
IUPAC Name |
N-[4-[(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)sulfamoyl]-3-methylphenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O5S/c1-4-24(29)26-17-11-13-23(16(3)14-17)34(31,32)27-18-10-12-21-19(15-18)25(30)28(5-2)20-8-6-7-9-22(20)33-21/h6-15,27H,4-5H2,1-3H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTKUJPUDOYQZPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4N(C3=O)CC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)-3-methylphenyl)propionamide is a complex organic compound that belongs to a class of dibenzothiazepine derivatives. Its unique structure suggests potential biological activities which are of significant interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 402.53 g/mol. The structure includes a dibenzothiazepine core, which is known for various pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C23H26N2O4S |
| Molecular Weight | 402.53 g/mol |
| LogP | 3.5917 |
| Polar Surface Area | 47.835 Ų |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Dopamine Receptor Modulation : Similar compounds have shown selective inhibition of dopamine D2 receptors, which are crucial in the treatment of psychiatric disorders such as schizophrenia and Parkinson's disease .
- Antimicrobial Activity : The sulfamoyl group suggests potential antibacterial properties, particularly against Gram-positive bacteria, due to its ability to inhibit bacterial folate synthesis.
- Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory activities, potentially through the inhibition of pro-inflammatory cytokines.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound.
Study 1: Antipsychotic Properties
A study investigated a series of dibenzothiazepine derivatives for their antipsychotic effects in animal models. Results indicated that certain derivatives exhibited significant D2 receptor antagonism, leading to reduced hyperactivity in treated subjects .
Study 2: Antimicrobial Efficacy
Research on sulfamoyl-containing compounds revealed broad-spectrum antimicrobial activity. In vitro tests showed that these compounds inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli.
Study 3: Anti-inflammatory Activity
In a recent study focusing on inflammation models, compounds structurally related to this compound demonstrated significant reductions in inflammatory markers such as TNF-alpha and IL-6 .
Scientific Research Applications
Pharmaceutical Applications
-
Anticancer Activity :
- Recent studies have highlighted the potential of similar dibenzo derivatives in inhibiting tumor growth. Compounds with oxazepin structures have been investigated for their ability to interact with specific molecular targets involved in cancer proliferation .
- A case study demonstrated that derivatives of dibenzo compounds exhibit cytotoxic effects against various cancer cell lines, suggesting that N-(4-(N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)-3-methylphenyl)propionamide could be further explored for its anticancer properties.
-
Antimicrobial Properties :
- Sulfonamide derivatives are well-known for their antibacterial activity. Investigations into related compounds have shown effectiveness against a range of pathogens .
- Research indicates that the incorporation of the sulfamoyl group enhances the compound's ability to inhibit bacterial growth, making it a candidate for developing new antimicrobial agents.
-
Central Nervous System (CNS) Effects :
- The oxazepin structure is associated with psychoactive properties. Studies have indicated that compounds containing this moiety can act as modulators of neurotransmitter systems .
- This suggests potential applications in treating neurological disorders, though further research is necessary to confirm efficacy and safety.
Agricultural Applications
- Herbicide Development :
-
Pesticidal Activity :
- Compounds derived from oxazepins have been investigated for their insecticidal properties. The application of this compound could potentially enhance pest management strategies in agriculture.
Summary Table of Applications
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Findings
Ethyl vs. Methyl Substituents :
The target compound’s 10-ethyl group confers slightly higher lipophilicity (logP ~3.2) compared to F732-0028’s 10-methyl group (logP 3.21) . This substitution may enhance membrane permeability and bioavailability.
Nitro and Acetyl Modifications: The nitro group in ’s analog introduces electron-withdrawing effects, which could alter redox activity or metabolic stability . The acetyl group in ’s compound reduces hydrogen-bond donor capacity (1 donor vs.
Steric and Electronic Effects : The 3-methylphenyl group in the target compound may reduce steric hindrance compared to bulkier substituents (e.g., 10-butyl in ), favoring interactions with narrow enzymatic pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
